molecular formula C20H22N2O5S2 B2483649 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 895449-57-7

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2483649
CAS No.: 895449-57-7
M. Wt: 434.53
InChI Key: BHGIXTSLDXZQQY-MRCUWXFGSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 3-ethyl group and 5,6-dimethoxy substituents, coupled with a 3-(phenylsulfonyl)propanamide side chain. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-4-22-15-12-16(26-2)17(27-3)13-18(15)28-20(22)21-19(23)10-11-29(24,25)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGIXTSLDXZQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20H23N3O5S2
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 895454-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with sulfonamide and propanamide groups. The exact synthetic pathway is crucial for optimizing yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an in vitro IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), a target in cancer therapy . This suggests that modifications in the structure can enhance potency against cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have demonstrated that derivatives of benzothiazole exhibit potent activity against various bacterial strains, indicating that the thiazole moiety may contribute to this effect .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties in animal models. For example, one study reported that related benzothiazole derivatives displayed significant inhibition of inflammatory mediators in rat models . This suggests potential therapeutic applications for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Substitution on the thiazole ring : Variations in substituents can significantly alter potency.
  • Sulfonamide group : The presence and position of sulfonamide groups are critical for maintaining biological efficacy.
ModificationEffect on Activity
Ethyl group on thiazoleIncreases lipophilicity and cellular uptake
Methoxy groupsEnhance solubility and bioavailability
Sulfonamide positionCritical for binding affinity to targets

Case Studies

  • Anticancer Study : A derivative of this compound was tested against several cancer cell lines, showing promising results with a significant reduction in cell viability at low concentrations.
  • Antimicrobial Testing : In vitro studies against Staphylococcus aureus demonstrated that compounds with similar structures inhibited bacterial growth effectively at concentrations as low as 10 µM.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit cell proliferation in breast and colon cancer models.

Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated an IC50 value of 15 µM for MCF-7 and 20 µM for HT-29, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-715
HT-2920

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In silico docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase.

Case Study: Molecular Docking
In a study utilizing molecular docking simulations, this compound was evaluated for its binding affinity to 5-lipoxygenase. The results indicated a binding energy of -8.5 kcal/mol, suggesting strong potential as a therapeutic agent for inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the thiazole ring and subsequent modifications to introduce the sulfonamide group.

Synthesis Overview

  • Formation of Thiazole Ring : Reaction of appropriate thioketones with substituted anilines.
  • Sulfonamide Introduction : Reaction with sulfonyl chlorides under basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) Compound 13 : (Z)-3-(4-aminopiperidine-1-carbonyl)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide
  • Structural Differences :
    • Replaces 5,6-dimethoxy groups with 7-chloro and 4-hydroxy substituents.
    • Contains a 4-hydroxybenzenesulfonamide side chain instead of phenylsulfonyl propanamide.
  • This may alter binding affinity in enzymatic targets (e.g., pan-Ras inhibition reported for Compound 13) . The hydroxy group could enhance solubility but may also increase metabolic susceptibility.
(b) N-[(2Z)-6-Ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide
  • Structural Differences :
    • Substitutes 3-ethyl and 5,6-dimethoxy groups with 6-ethyl and 3-methyl substituents.
  • Lack of dimethoxy groups may decrease hydrogen-bonding capacity and solubility .

Side Chain Variations

(a) Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3)
  • Structural Differences :
    • Triazole core instead of benzothiazole.
    • Carbamate and phenylacetyl groups replace sulfonylpropanamide.
  • Functional Impact :
    • Triazole derivatives often exhibit distinct pharmacokinetic profiles due to increased polarity. The absence of a sulfonyl group may reduce electrophilic interactions with targets .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of benzothiazole derivatives typically involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. For example, dimethyl sulfoxide (DMSO) or acetonitrile are optimal solvents for cyclization steps, while triethylamine is effective as a base for deprotonation . Reaction temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) minimize side reactions like oxidation. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Q. What analytical methods are critical for confirming the compound’s Z-configuration and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the Z-configuration by analyzing coupling constants between the thiazole ring and adjacent substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should include enzyme inhibition assays (e.g., measuring IC₅₀ values against kinases or proteases) and cytotoxicity studies using cell lines relevant to the target disease. For example, fluorogenic substrates can quantify protease inhibition kinetics, while MTT assays assess viability in cancer cells .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., sulfonamide) increase the electrophilicity of the thiazole ring, facilitating nucleophilic attack at the C2 position. Computational studies (DFT calculations) predict reaction sites by mapping electrostatic potential surfaces. For example, the phenylsulfonyl group stabilizes transition states via resonance, as observed in analogous benzo[d]thiazole derivatives .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Contradictions in splitting patterns often arise from dynamic processes like tautomerism or rotamer interconversion. Variable-temperature NMR can "freeze" these conformers, while 2D techniques (e.g., NOESY) identify spatial correlations between protons. For instance, coupling between the ethyl group and thiazole protons confirms restricted rotation in the Z-isomer .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with proteins. Key residues (e.g., catalytic lysine in kinases) form hydrogen bonds with the sulfonamide group, while hydrophobic pockets accommodate the dimethoxybenzene moiety. Pharmacophore models prioritize derivatives with enhanced steric complementarity .

Q. How do environmental factors (pH, light) affect the compound’s stability in solution?

Degradation pathways under acidic conditions involve hydrolysis of the propanamide linkage, detectable via HPLC. Photostability studies under UV light (λ = 254 nm) reveal sulfonamide bond cleavage, mitigated by storing solutions in amber vials at 4°C .

Q. What strategies improve selectivity for target enzymes over off-target proteins?

Structure-activity relationship (SAR) studies guide modifications:

  • Introducing bulkier substituents (e.g., ethyl → isopropyl) reduces off-target binding.
  • Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs to optimize selectivity .

Q. How can bioactivity data discrepancies between in vitro and in vivo models be addressed?

Poor pharmacokinetic properties (e.g., low oral bioavailability) often explain such gaps. Microsomal stability assays (using liver microsomes) identify metabolic hotspots (e.g., demethylation of methoxy groups). Prodrug strategies or nanoformulations enhance plasma half-life .

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